molecular formula C22H13ClN2O6 B3542121 3-nitrobenzyl 2-(3-chlorophenyl)-1,3-dioxo-5-isoindolinecarboxylate

3-nitrobenzyl 2-(3-chlorophenyl)-1,3-dioxo-5-isoindolinecarboxylate

Cat. No. B3542121
M. Wt: 436.8 g/mol
InChI Key: KOGJONFNONBDGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-nitrobenzyl 2-(3-chlorophenyl)-1,3-dioxo-5-isoindolinecarboxylate is a chemical compound that has been synthesized for its potential application in scientific research. It belongs to the family of isoindolinecarboxylates, which have been found to exhibit various biological activities.

Mechanism of Action

The mechanism of action of 3-nitrobenzyl 2-(3-chlorophenyl)-1,3-dioxo-5-isoindolinecarboxylate is not well understood. However, it is believed to inhibit the activity of certain enzymes by binding to their active sites. This leads to the disruption of their normal function, which can result in various biological effects.
Biochemical and Physiological Effects:
Studies have shown that this compound can inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. This can lead to an increase in the concentration of acetylcholine in the brain, which has been found to improve cognitive function in Alzheimer's disease patients. It has also been found to exhibit anti-inflammatory and anti-tumor activities, although the exact mechanisms are not well understood.

Advantages and Limitations for Lab Experiments

One advantage of using 3-nitrobenzyl 2-(3-chlorophenyl)-1,3-dioxo-5-isoindolinecarboxylate in lab experiments is its potential application in medicinal chemistry research. It has been found to exhibit various biological activities, which makes it a promising candidate for the development of new drugs. However, one limitation is the lack of understanding of its mechanism of action. Further research is needed to fully elucidate the biochemical and physiological effects of this compound.

Future Directions

There are several future directions for the research of 3-nitrobenzyl 2-(3-chlorophenyl)-1,3-dioxo-5-isoindolinecarboxylate. One direction is to further investigate its mechanism of action, which can provide insights into its potential applications in various fields. Another direction is to explore its potential as a therapeutic agent for Alzheimer's disease and other neurological disorders. Additionally, more research is needed to fully understand its anti-inflammatory and anti-tumor activities, which can lead to the development of new drugs for the treatment of various diseases.

Scientific Research Applications

3-nitrobenzyl 2-(3-chlorophenyl)-1,3-dioxo-5-isoindolinecarboxylate has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its ability to inhibit certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. It has also been found to exhibit anti-inflammatory and anti-tumor activities.

properties

IUPAC Name

(3-nitrophenyl)methyl 2-(3-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13ClN2O6/c23-15-4-2-5-16(11-15)24-20(26)18-8-7-14(10-19(18)21(24)27)22(28)31-12-13-3-1-6-17(9-13)25(29)30/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOGJONFNONBDGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])COC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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